

Application Notes and Protocols: The Chromic Acid Test in Qualitative Organic Analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dichromic acid*

Cat. No.: *B8787550*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chromic acid test, also known as the Jones test, is a robust and efficient qualitative method employed in organic chemistry to differentiate primary and secondary alcohols and aldehydes from tertiary alcohols and ketones.^{[1][2][3]} This test leverages the potent oxidizing properties of chromic acid (H_2CrO_4), which is typically prepared *in situ* by dissolving chromium trioxide (CrO_3) or a dichromate salt in sulfuric acid.^{[1][4][5]} A positive test is visually indicated by a striking color change of the reagent from a vibrant orange-red to a green or blue-green hue.^{[2][6]} This color transformation signifies the reduction of the chromium(VI) species to the chromium(III) state.^{[1][2]}

Principle of the Test

The fundamental principle of the chromic acid test lies in an oxidation-reduction reaction.^[1] Chromic acid readily oxidizes primary alcohols, initially to aldehydes, which are subsequently oxidized to carboxylic acids.^{[1][2][7]} Secondary alcohols undergo oxidation to form ketones.^{[1][2][7]} Aldehydes are also directly oxidized to carboxylic acids.^{[1][5]} In these reactions, the hexavalent chromium in chromic acid acts as the oxidizing agent and is itself reduced to the trivalent chromium ion, resulting in the characteristic color change.^{[5][8]} Tertiary alcohols, which lack a hydrogen atom on the carbon atom bearing the hydroxyl group, are resistant to oxidation under these conditions and therefore do not react, yielding a negative result.^{[1][2][7]}

Data Presentation

While the chromic acid test is primarily qualitative, the rate of the reaction can provide valuable insights into the nature of the analyte. The following table summarizes the expected observations for various classes of organic compounds.

Compound Class	Functional Group	Expected Result	Approximate Reaction Time	Oxidation Product
Primary Alcohols	R-CH ₂ OH	Positive (Orange to Green/Blue-green)	Rapid (typically within 15 seconds)	Carboxylic Acid[1][2][7]
Secondary Alcohols	R ₂ CHOH	Positive (Orange to Green/Blue-green)	Rapid (typically within 15 seconds)	Ketone[1][2][7]
Tertiary Alcohols	R ₃ COH	Negative (Solution remains orange)	No reaction	No reaction[1][2][7]
Aliphatic Aldehydes	R-CHO	Positive (Orange to Green/Blue-green)	Very Rapid (within 5 seconds)	Carboxylic Acid[1][5]
Aromatic Aldehydes	Ar-CHO	Positive (Orange to Green/Blue-green)	Slower (30-45 seconds)	Carboxylic Acid[1]
Ketones	R ₂ C=O	Negative (Solution remains orange)	No reaction	No reaction
Phenols	Ar-OH	Positive (Forms a dark solution)	Rapid	Complex products

Experimental Protocols

Preparation of Jones Reagent (Chromic Acid in Sulfuric Acid)

Materials:

- Chromium trioxide (CrO_3)
- Concentrated sulfuric acid (H_2SO_4)
- Distilled water

Procedure:

- Carefully dissolve 25 g of chromium trioxide (CrO_3) in 25 mL of concentrated sulfuric acid.
- In an ice bath, cautiously and with constant stirring, add this mixture to 75 mL of distilled water. The ice bath is crucial to dissipate the heat generated during this step.[1]

Qualitative Analysis Protocol

Materials:

- Sample to be tested (liquid or solid)
- Acetone (reagent grade)
- Jones reagent

Procedure:

- In a clean test tube, dissolve 1-2 drops of a liquid sample or approximately 10 mg of a solid sample in 1 mL of acetone.[1]
- To this solution, add 1-2 drops of the Jones reagent dropwise while gently shaking the test tube.[1]
- Observe any color change within the first 15 seconds. A positive test is indicated by the formation of a green or blue-green color.[1] With aliphatic aldehydes, a positive test is often

observed within 5 seconds.[9]

- If no immediate reaction occurs, allow the solution to stand for a few more minutes, noting any delayed color change which might be indicative of a slower reacting substrate like an aromatic aldehyde.

Limitations and Interferences

It is crucial to be aware of the limitations of the chromic acid test to avoid misinterpretation of results:

- Phenols: Phenols can yield a positive test, often resulting in the formation of a dark-colored solution that can be mistaken for a positive result.[1]
- Enols: Compounds capable of tautomerizing to form enols may also be oxidized by chromic acid.[1]
- Contaminants: The presence of other easily oxidizable functional groups within the molecule or as impurities can lead to false-positive results.[1]
- Solubility: The test is typically performed in acetone to ensure the solubility of a wide range of organic compounds. If the sample is not soluble, the reaction may not proceed efficiently. [1]

Visualizing the Workflow and Mechanism

Experimental Workflow

The logical progression for performing and interpreting the chromic acid test is outlined in the following diagram.

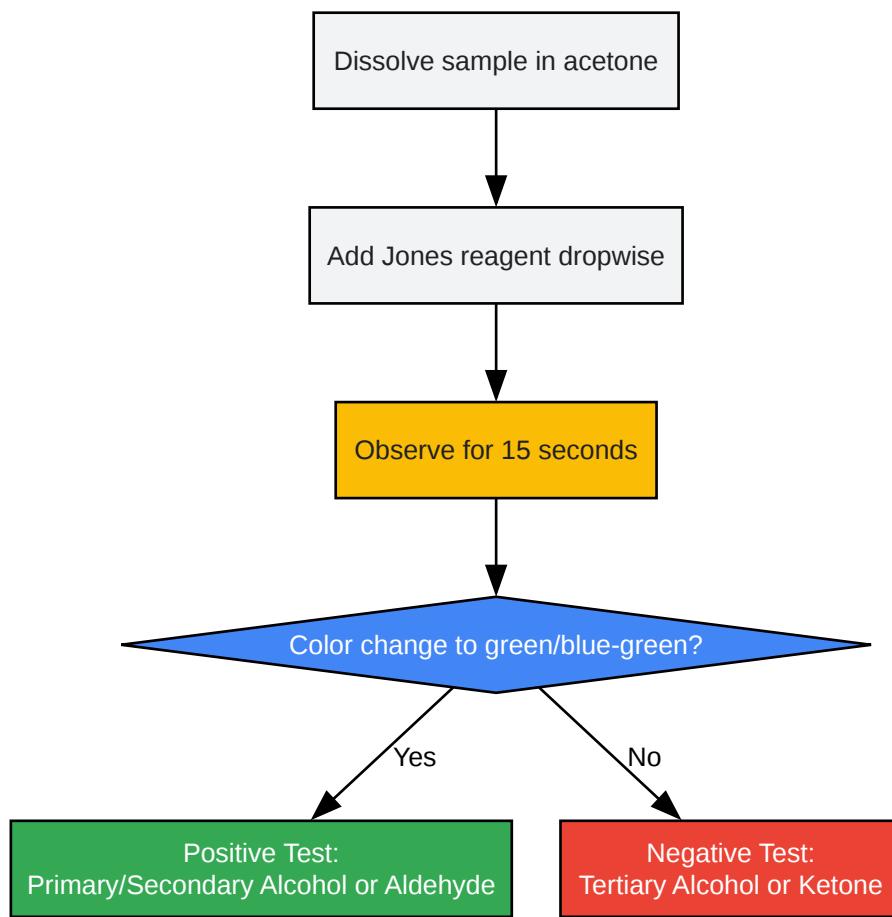


Figure 1: Experimental Workflow for the Chromic Acid Test

[Click to download full resolution via product page](#)

Figure 1: Workflow for the chromic acid test.

Reaction Mechanism Pathway

The underlying redox reaction of the chromic acid test can be visualized as a signaling pathway, illustrating the transformation of the alcohol and the chromium species. The mechanism involves the formation of a chromate ester intermediate.[10]

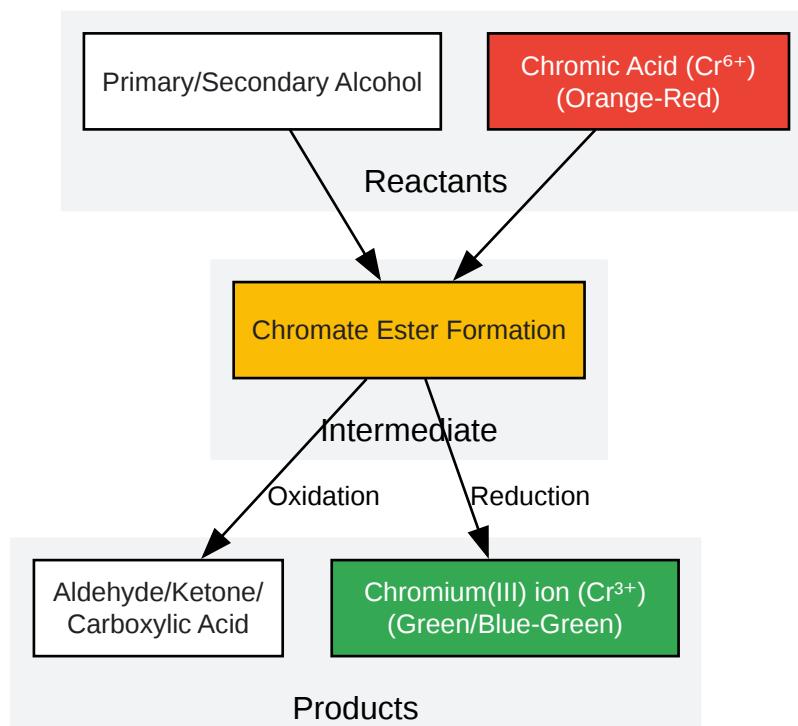


Figure 2: Simplified Reaction Pathway of the Chromic Acid Test

[Click to download full resolution via product page](#)

Figure 2: Redox pathway of the chromic acid test.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. Functional Groups - The Chromic Acid Test [dept.harpercollege.edu]
- 3. glaserr.missouri.edu [glaserr.missouri.edu]
- 4. Jones Oxidation [organic-chemistry.org]
- 5. Jones Oxidation - Chemistry Steps [chemistrysteps.com]
- 6. firsthope.co.in [firsthope.co.in]

- 7. Jones oxidation - Wikipedia [en.wikipedia.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. chem.latech.edu [chem.latech.edu]
- 10. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Application Notes and Protocols: The Chromic Acid Test in Qualitative Organic Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8787550#use-of-dichromic-acid-in-qualitative-organic-analysis-tests]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com